5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C16H13N5O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and a pyrimidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine typically involves the following steps:
Phenoxyphenyl Substitution: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the pyrimidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and phenoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring provides a scaffold that enhances the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N4-(4-phenylphenyl)pyrimidine-4,6-diamine: Similar structure but lacks the phenoxy group.
5-nitro-N4-(4-methoxyphenyl)pyrimidine-4,6-diamine: Similar structure but has a methoxy group instead of a phenoxy group.
5-nitro-N4-(4-chlorophenyl)pyrimidine-4,6-diamine: Similar structure but has a chloro group instead of a phenoxy group.
Uniqueness
5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-nitro-4-N-(4-phenoxyphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(21(22)23)16(19-10-18-15)20-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUTTDOZOQTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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